molecular formula C14H22N2 B1273076 2-(4-Benzylpiperidin-1-yl)ethanamine CAS No. 25842-32-4

2-(4-Benzylpiperidin-1-yl)ethanamine

Cat. No. B1273076
CAS RN: 25842-32-4
M. Wt: 218.34 g/mol
InChI Key: PCNDXYHWLSHXMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Benzylpiperidin-1-yl)ethanamine involves multi-step reactions, often starting with simple amines and aldehydes. For instance, the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine was achieved through a dehydration reaction with corresponding aldehydes, yielding high yields and monitored by UV-Visible and FTIR spectroscopy . Similarly, other compounds such as 4-arylpiperazine- and 4-benzylpiperidine naphthyl ethers were synthesized based on structure-activity relationship (SAR) studies and docking models, indicating a methodical approach to the design and synthesis of these molecules .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often elucidated using various spectroscopic techniques. For example, Schiff bases were deduced by 1H and 13C NMR, FTIR, UV-Vis, MS, and other physical measurements . The crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was determined by single-crystal X-ray crystallography, revealing the formation of 2-D and 3-D supramolecular frameworks . These analyses are crucial for understanding the molecular geometry and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various analyses. For instance, the electronic transitions and spectral features of synthesized compounds are investigated using TD-DFT calculations, which help in understanding the nature of the electronic states involved in the reactions . Additionally, the interaction of synthesized compounds with biological targets, such as the human serotonin transporter, is studied using computer docking, providing insights into their potential as inhibitors of monoamine neurotransmitters reuptake .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are characterized using a range of techniques. The Schiff bases showed good antioxidant activity, and their inhibitory activity against pancreatic porcine lipase was evaluated, revealing promising biological activities . The optical properties of synthesized ligands, such as phosphorescence, are investigated through UV-Vis and fluorescence spectroscopy, which is essential for applications in materials science . Thermal properties are also studied using TG/DTA thermograms to understand the behavior of compounds against temperature .

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

  • 2-(4-Benzylpiperidin-1-yl)ethanamine has been analyzed in the context of QSAR, particularly in relation to its H1-antihistamine activity. This analysis involved examining the relationships between its chromatographic data and biological activity. Such studies are crucial for predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003); (Brzezińska & Kośka, 2004).

Antimicrobial and Antifungal Activities

  • Research has shown that certain derivatives of 2-(4-Benzylpiperidin-1-yl)ethanamine demonstrate notable antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

Synthesis and Structural Characterization

  • Studies have focused on the synthesis and structural characterization of this compound and its derivatives, exploring their potential as ligands and for other applications in chemical and pharmacological fields (Walczyński et al., 1999); (Miura & Yoshida, 2002).

Structure-Activity Relationship (SAR) Study

  • The SAR of compounds including 2-(4-Benzylpiperidin-1-yl)ethanamine has been investigated, focusing on their activity against histamine receptors. This is vital for understanding how structural variations in molecules impact their biological activity and potential therapeutic uses (Brzezińska & Kośka, 2006).

Antioxidant and Antimitotic Agent Synthesis

  • The compound's derivatives have been studied for their antioxidant and antimitotic properties, which are critical in the development of treatments for various diseases. These studies also include in silico ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations to assess their drug-like characteristics (Pund et al., 2022).

Efflux Pump Inhibition

  • Derivatives of 2-(4-Benzylpiperidin-1-yl)ethanamine have shown potential as inhibitors of the NorA efflux pump in Staphylococcus aureus, suggesting a role in combating antibiotic resistance (Héquet et al., 2014).

Ligand Binding Affinity

  • Certain derivatives of this compound have been identified with high binding affinity in pharmacological assays, indicating their potential use in drug development and therapeutic applications (Gitto et al., 2011).

DNA Binding and Cytotoxicity

  • Research on Cu(II) complexes of ligands derived from 2-(4-Benzylpiperidin-1-yl)ethanamine reveals their potential in DNA binding and as agents with cytotoxic properties, highlighting their relevance in cancer research and treatment (Kumar et al., 2012).

Antioxidant/Cholinergic Properties

  • Studies have been conducted on derivatives of 2-(4-Benzylpiperidin-1-yl)ethanamine for their antioxidant and cholinergic properties, which are significant in the context of diseases like Alzheimer's (Banu et al., 2017).

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNDXYHWLSHXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381567
Record name 2-(4-benzylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperidin-1-yl)ethanamine

CAS RN

25842-32-4
Record name 4-(Phenylmethyl)-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25842-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[2-(4-Benzyl-piperidin-1-yl)-ethyl]-carbamic acid tert-butyl ester (1.34 g, 4.2 mmol) is dissolved in CHCl3 (3 mL) and treated with TFA (3 mL) for 2 h at 20° C. The solvent is evaporated, the residue dissolved CH2Cl2 (100 mL) and washed with 1M aqueous NaOH (2×30 mL). The organic layer is dried (Na2SO4), filtered and concentrated to provide the title compound.
Name
[2-(4-Benzyl-piperidin-1-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Xiong, J Jin, L Gao, C Hao, X Liu, BF Liu… - European journal of …, 2020 - Elsevier
We designed and synthesized a novel series of piperidine propionamide derivatives as potent sigma-1 (σ 1 ) receptor antagonists and mu (μ) opioid receptor agonists, and measured …
Number of citations: 14 www.sciencedirect.com
E Salvati, L Botta, J Amato, FS Di Leva… - Journal of Medicinal …, 2017 - ACS Publications
G-quadruplex stabilizers are an established opportunity in anticancer chemotherapy. To circumvent the antiproliferative effects of G4 ligands, cancer cells recruit PARP enzymes at …
Number of citations: 23 pubs.acs.org

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